1'-(prop-2-en-1-yl)-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-[(OXOLAN-2-YL)METHYL]-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular architecture, featuring multiple fused rings and functional groups, makes it an interesting subject for synthetic chemists and researchers.
Preparation Methods
The synthesis of 2-[(OXOLAN-2-YL)METHYL]-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the oxolane ring: This step typically involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Spirocyclic core construction: The spirocyclic core is formed through a series of cyclization reactions, often involving intramolecular Michael additions or aldol condensations.
Functional group modifications:
Chemical Reactions Analysis
2-[(OXOLAN-2-YL)METHYL]-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can reduce double bonds or carbonyl groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(OXOLAN-2-YL)METHYL]-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic framework can be utilized in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: Researchers study this compound to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(OXOLAN-2-YL)METHYL]-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-[(OXOLAN-2-YL)METHYL]-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE include other spirocyclic compounds with fused ring systems. Some examples are:
Spirooxindoles: These compounds share a similar spirocyclic core and are known for their biological activity.
Spirochromenes: These compounds feature a spirocyclic chromene moiety and are studied for their potential therapeutic applications.
Spiropyrrolidines: These compounds have a spirocyclic pyrrolidine core and are of interest in medicinal chemistry.
The uniqueness of 2-[(OXOLAN-2-YL)METHYL]-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethyl)-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C26H22N2O5/c1-2-13-27-19-11-5-4-10-18(19)26(25(27)31)21-22(29)17-9-3-6-12-20(17)33-23(21)24(30)28(26)15-16-8-7-14-32-16/h2-6,9-12,16H,1,7-8,13-15H2 |
InChI Key |
QCZAAXOJSXQNJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CC5CCCO5)OC6=CC=CC=C6C4=O |
Origin of Product |
United States |
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